molecular formula C8H13BrO2 B6252043 tert-butyl (2E)-3-bromo-2-methylprop-2-enoate CAS No. 912809-59-7

tert-butyl (2E)-3-bromo-2-methylprop-2-enoate

Cat. No.: B6252043
CAS No.: 912809-59-7
M. Wt: 221.09 g/mol
InChI Key: BLZTUHDREVWFEC-AATRIKPKSA-N
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Description

Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-bromo-2-methylprop-2-enoate typically involves the esterification of 3-bromo-2-methylprop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of sustainability and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used under heated conditions to promote elimination.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used in non-polar solvents like carbon tetrachloride or chloroform.

Major Products Formed

    Substitution Reactions: Products include tert-butyl (2E)-3-hydroxy-2-methylprop-2-enoate, tert-butyl (2E)-3-amino-2-methylprop-2-enoate, and tert-butyl (2E)-3-thio-2-methylprop-2-enoate.

    Elimination Reactions: The major product is 2-methyl-2-butene.

Properties

CAS No.

912809-59-7

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

tert-butyl (E)-3-bromo-2-methylprop-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h5H,1-4H3/b6-5+

InChI Key

BLZTUHDREVWFEC-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\Br)/C(=O)OC(C)(C)C

Canonical SMILES

CC(=CBr)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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